molecular formula C11H22ClNO2 B1397355 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride CAS No. 1220032-00-7

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Cat. No. B1397355
M. Wt: 235.75 g/mol
InChI Key: DGEZYTBQOSXYBP-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, also known as ethyl-homoveratrylamine hydrochloride, is a white crystalline powder. It has a molecular formula of C11H22ClNO2 and a molecular weight of 235.75 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride consists of a piperidine ring attached to a 2-methylpropanoate group . The exact mass of the molecule is 235.13400 .

Scientific Research Applications

Anticancer Applications

  • Anticancer Agent Synthesis : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized, including compounds involving piperidine-4-carboxylic acid ethyl ester, showing potential as anticancer agents. Notably, some synthesized compounds displayed strong anticancer activity compared to doxorubicin, indicating their potential therapeutic value, although further in vivo studies are needed for confirmation (Rehman et al., 2018).

Antibacterial and Antioxidant Properties

  • Synthesis and Antibacterial Activities : New 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols were synthesized, displaying moderate antibacterial activity against specific bacterial strains. Some of these compounds exhibited significant antioxidant activity, highlighting their potential for further biological applications (Гаспарян et al., 2011).

Alzheimer's Disease Treatment

  • Potential Drug Candidates for Alzheimer’s Disease : Synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide displayed enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer's disease treatment. The hemolytic activity assessment further validated their potential as new drug candidates (Rehman et al., 2018).

Antimicrobial Activities

  • Antimicrobial Activity Screening : (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was synthesized and characterized, with its antimicrobial properties evaluated against various bacterial strains and Candida albicans. The compound exhibited moderate antimicrobial activity, suggesting potential for further research in this area (Ovonramwen et al., 2019).

properties

IUPAC Name

2-piperidin-3-ylethyl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-7-5-10-4-3-6-12-8-10;/h9-10,12H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZYTBQOSXYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

CAS RN

1220032-00-7
Record name Propanoic acid, 2-methyl-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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